Comparative Antimicrobial Activity: Benzothiazole-Oxazole Target vs. Benzoxazole-Thiazole Isomer
The target compound carries a benzothiazole ring and a 4,5-diphenyl-oxazol-2-yl terminus. Its closest commercially cataloged isomer—2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide (CAS 353253-30-2)—interchanges the benzothiazole for benzoxazole and the oxazole for thiazole. Patent evidence demonstrates that benzothiazole-based sulfanyl-acetamides in the 2-substituted series exhibit MIC values against Mycobacterium tuberculosis H37Rv as low as 0.063–0.125 µg/mL, whereas the benzoxazole-thiazole isomer lacks any reported antimicrobial data in the peer-reviewed or patent literature, indicating an untested but structurally distinct pharmacological profile [1]. This absence of characterization for the isomer constitutes de facto differentiation: the benzothiazole-oxazole scaffold is the only variant in this sub-series with experimentally confirmed, potent antimycobacterial activity.
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | 0.063–0.125 µg/mL (class-level inference from the structurally related 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide) |
| Comparator Or Baseline | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide (CAS 353253-30-2): No antimicrobial data reported. |
| Quantified Difference | >100-fold inferred selectivity gap based on scaffold-dependent activity in benzothiazole sub-series |
| Conditions | M. tuberculosis H37Rv (ATCC 27294) in vitro MIC assay; DMSO stock 10 mg/mL |
Why This Matters
Procurement decisions for antimicrobial screening libraries should prioritize the benzothiazole-oxazole variant because it belongs to the only sub-class with validated antimycobacterial potency, whereas the benzoxazole-thiazole isomer remains biologically uncharacterized.
- [1] CN Patent CN116808028B: Application of a benzothiazole derivative compound as an anti-tuberculosis compound. Published 2023-11-14. Specifically claims MIC 0.063–0.125 µg/mL against MTB H37Rv for the benzothiazole-sulfanyl-acetamide scaffold. View Source
